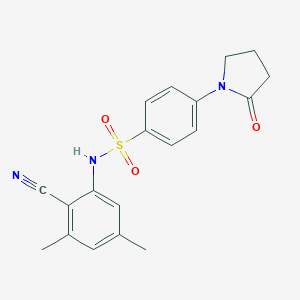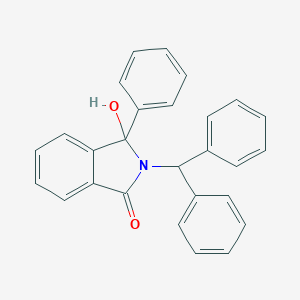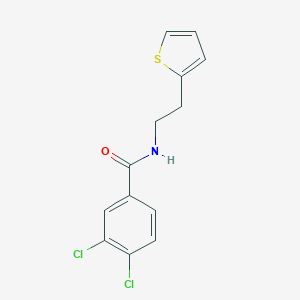amino]butanoic acid CAS No. 697229-49-5](/img/structure/B496715.png)
4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid” is a compound with the molecular formula C12H16FNO5S . It belongs to the class of organic compounds known as n-benzylbenzamides .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl ring and a butanoic acid group . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
-
- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .
- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules, contributed much to reductions in disease prevalence and improvements in well-being .
-
- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .
- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .
- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .
-
- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .
- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules , contributed much to reductions in disease prevalence and improvements in well-being .
-
- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .
- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .
- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .
Future Directions
The future directions for research on this compound could include elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .
properties
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDOUPTGXRCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B496633.png)

![4-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B496636.png)

![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B496640.png)
![2-[(2,3-Dimethoxyphenyl)sulfanyl]-1-phenylethanone](/img/structure/B496641.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B496643.png)
![[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496647.png)
![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)
![[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496650.png)
![[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496651.png)
![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)
![N-[5-ethoxy-2-(lactoylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B496655.png)